cppg
Overview
Description
Scientific Research Applications
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Amino-2-cyclopropyl-2-(4-phosphonophenyl)acetic acid, also known as (RS)-CPPG, are group II and group III metabotropic glutamate receptors (mGluRs) . These receptors play a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity .
Mode of Action
As an antagonist, (RS)-CPPG binds to the mGluRs, preventing the activation of these receptors by glutamate, the primary excitatory neurotransmitter in the brain . This interaction results in the inhibition of the downstream signaling pathways associated with these receptors .
Biochemical Pathways
The inhibition of mGluRs by (RS)-CPPG affects several biochemical pathways. These include the phospholipase C pathway, which is involved in the release of intracellular calcium stores, and the adenylate cyclase pathway, which modulates the production of cyclic AMP . The downstream effects of these changes can vary widely, depending on the specific neuronal context.
Pharmacokinetics
Like many other small molecules, its bioavailability is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of (RS)-CPPG’s action are primarily related to its inhibitory effect on mGluRs. By preventing the activation of these receptors, (RS)-CPPG can modulate neuronal excitability and synaptic transmission . This can have a wide range of effects on neural function and behavior.
Action Environment
The action, efficacy, and stability of (RS)-CPPG can be influenced by various environmental factors. These include the local concentration of glutamate, the expression levels of mGluRs, and the presence of other signaling molecules . Additionally, factors such as pH and temperature can affect the stability and activity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CPPG involves the cyclopropylation of phenylglycine followed by the introduction of a phosphonic acid group. The reaction conditions typically include the use of cyclopropyl bromide and a base such as sodium hydride to facilitate the cyclopropylation reaction. The phosphonic acid group is then introduced using a phosphonylation reagent such as diethyl phosphite under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
CPPG undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced forms of this compound. Substitution reactions can result in various substituted derivatives of this compound .
Comparison with Similar Compounds
Similar Compounds
(RS)-α-Methyl-3-phosphonophenylglycine (MPPG): Another potent antagonist of group II and group III metabotropic glutamate receptors with similar selectivity.
(RS)-α-Cyclopropyl-4-phosphonophenylalanine (CPPA): A compound with similar structure and activity but different pharmacokinetic properties.
Uniqueness
CPPG is unique due to its high selectivity for group III metabotropic glutamate receptors over group II receptors. This selectivity makes it a valuable tool for studying the specific roles of these receptor subtypes in various physiological and pathological processes .
Properties
IUPAC Name |
2-amino-2-cyclopropyl-2-(4-phosphonophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO5P/c12-11(10(13)14,7-1-2-7)8-3-5-9(6-4-8)18(15,16)17/h3-7H,1-2,12H2,(H,13,14)(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGODGTDUQSMDQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)P(=O)(O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183364-82-1 | |
Record name | 183364-82-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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